molecular formula C8H14N2O B1275371 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine CAS No. 851169-48-7

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

Cat. No. B1275371
CAS RN: 851169-48-7
M. Wt: 154.21 g/mol
InChI Key: AZJFCUDCKGDHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine (FDME) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a pyridine-like odor and is soluble in water and many organic solvents. FDME is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials. The compound has a wide range of applications in the fields of medicine, agriculture, and material science.

Scientific Research Applications

Antiprotozoal Agents

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its derivatives have been researched for their potential as antiprotozoal agents. For instance, derivatives of this compound showed strong DNA affinities, indicating potential effectiveness against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Specifically, some derivatives exhibited notable in vitro inhibitory concentrations (IC50) against these pathogens and showed promising in vivo activity in mouse models (Ismail et al., 2004). Additionally, the compound's analog, N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine, was recognized as a potential novel chemotype for malaria treatment, although it exhibited poor metabolic stability in liver microsomes (Krake et al., 2017).

Chemically-Driven Molecular Processes

The compound has been studied in various chemical reactions, providing insights into chemical processes and potential applications. For instance, the reactions of amines with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, involving a structure similar to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, resulted in cleavage of the sulfide bond and formation of corresponding 3-amino-5,5-dimethylcyclohex-2-ene-1-thiones, offering insights into aminolysis processes (Timokhina et al., 2008).

Material Sciences and Polymer Chemistry

Research has also explored the use of compounds structurally related to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in material sciences, particularly in the synthesis of novel polymers. For instance, a study involved the synthesis of novel polyimides from dichloro (1,3-p-dimethylaminobenzylimidazolidine-2-ylidene) p-cymene ruthenium (II), which is structurally similar to the compound , highlighting the compound's potential in creating materials with desirable properties (Seçkin et al., 2003).

Medicinal Chemistry and Sensor Development

In the domain of medicinal chemistry and sensor development, derivatives of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been used to develop chemosensors. For instance, a study reported the synthesis of a chemosensor for Zn2+ detection in aqueous media, utilizing the compound's derivative. The chemosensor showed significant fluorescence enhancement in the presence of Zn2+, indicating its potential application in metal ion sensing and environmental monitoring (Kim et al., 2016).

properties

IUPAC Name

1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJFCUDCKGDHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395961
Record name 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851169-48-7
Record name 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.